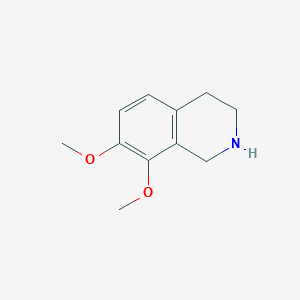
7,8-Dimetoxi-1,2,3,4-tetrahidroisoquinolina
Descripción general
Descripción
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the linear formula C11H15O2N1 . It is a part of a large group of natural products known as isoquinoline alkaloids .
Synthesis Analysis
The synthesis of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
Molecular Structure Analysis
The molecular structure of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is characterized by a heterocyclic scaffold . This scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities .
Aplicaciones Científicas De Investigación
Síntesis de Alcaloides Naturales
7,8-Dimetoxi-1,2,3,4-tetrahidroisoquinolina sirve como un intermedio clave en la síntesis de alcaloides naturales complejos. Estos alcaloides tienen diversas actividades biológicas y a menudo se utilizan en química medicinal por sus propiedades farmacológicas .
Desarrollo de Agentes Antiinflamatorios
Los derivados del compuesto se han explorado por sus propiedades antiinflamatorias. Al modificar el andamiaje de tetrahidroisoquinolina, los investigadores pueden desarrollar nuevas moléculas que pueden actuar como potentes agentes antiinflamatorios .
Investigación Antiviral
En la búsqueda de nuevos agentes antivirales, se han sintetizado y evaluado derivados de this compound por su capacidad para inhibir la replicación viral .
Estudios Anticancerígenos
El motivo estructural de la tetrahidroisoquinolina está presente en muchos compuestos con actividad anticancerígena. Como tal, este compuesto se utiliza para crear análogos que se prueban contra diversas líneas celulares cancerosas para determinar su eficacia .
Tratamiento de la Enfermedad de Parkinson
Los derivados de this compound se han investigado por su posible uso en el tratamiento de la enfermedad de Parkinson. Esta investigación se centra particularmente en los compuestos que pueden servir como inhibidores de la catecol-O-metiltransferasa .
Síntesis de Compuestos Antifúngicos
El marco del compuesto se utiliza para sintetizar nuevas moléculas con propiedades antifúngicas, contribuyendo al desarrollo de nuevos tratamientos para infecciones fúngicas .
Modulación de Proteínas Transportadoras
La investigación ha indicado que los derivados de tetrahidroisoquinolina pueden modular proteínas transportadoras, las cuales son cruciales en la administración y mecanismos de resistencia a los fármacos. Esta aplicación es significativa para mejorar la farmacocinética de los fármacos .
Investigación del Virus de la Influenza
Algunos derivados de this compound se han sintetizado como potentes inhibidores del dominio endonucleasa ácido (PA) de la polimerasa del virus de la influenza, mostrando promesa en la terapia antiviral .
Mecanismo De Acción
Target of Action
The primary targets of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline are the sigma-2 receptors .
Mode of Action
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline interacts with its targets, the sigma-2 receptors, by binding to them . This interaction results in changes that can lead to various biological activities against different pathogens and disorders .
Biochemical Pathways
It is known that the compound’s interaction with sigma-2 receptors can influence various biological activities, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer activities .
Pharmacokinetics
It is known that the compound has good to excellent binding affinities for sigma-2 receptors , which suggests that it may have favorable bioavailability.
Result of Action
The molecular and cellular effects of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline’s action are largely dependent on its interaction with sigma-2 receptors. The compound’s binding to these receptors can lead to various biological activities, potentially including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer effects .
Análisis Bioquímico
Biochemical Properties
It is known that tetrahydroisoquinolines can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that tetrahydroisoquinolines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,12H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRWFICNTMXXQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCNC2)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967204 | |
| Record name | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52759-08-7 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052759087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 7,8-dimethoxy-3,4-dihydroisoquinoline from 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline?
A1: 7,8-Dimethoxy-3,4-dihydroisoquinoline serves as a valuable intermediate in the synthesis of various 7,8-dioxygenated-3,4-dihydroisoquinoline derivatives. These derivatives are of particular interest due to their potential biological activities. The research highlighted in the paper demonstrates a novel and efficient method for obtaining 7,8-dimethoxy-3,4-dihydroisoquinoline from its tetrahydroisoquinoline counterpart using potassium permanganate oxidation []. This method provides a more straightforward route compared to traditional synthetic approaches, which often rely on the challenging ring closure of beta-phenethylamine derivatives []. This facile synthesis opens avenues for exploring the biological potential of this class of compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


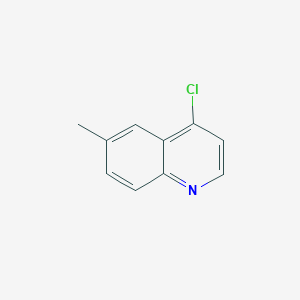




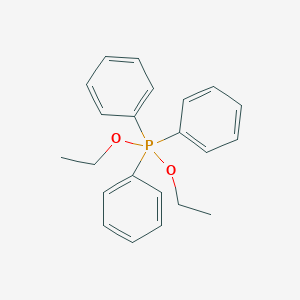
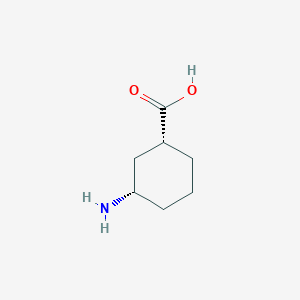
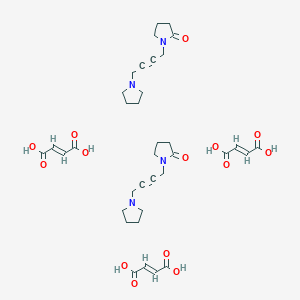


![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)
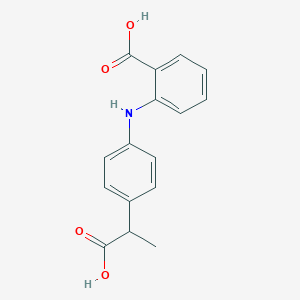
![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)
![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)
